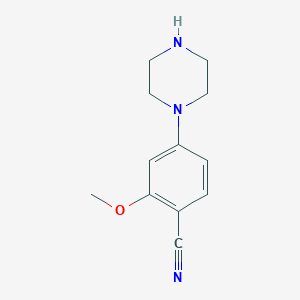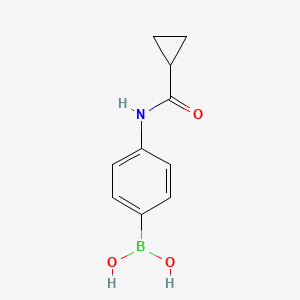
(4-(Cyclopropanecarboxamido)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(cyclopropanecarbonylamino)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H12BNO3 It is a derivative of boronic acid, characterized by the presence of a cyclopropanecarbonylamino group attached to a phenyl ring, which is further bonded to a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclopropanecarbonylamino)phenyl]boronic acid typically involves the following steps:
Formation of the Cyclopropanecarbonylamino Group: This step involves the reaction of cyclopropanecarbonyl chloride with aniline to form the cyclopropanecarbonylamino group.
Attachment to the Phenyl Ring: The cyclopropanecarbonylamino group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Introduction of the Boronic Acid Moiety:
Industrial Production Methods: Industrial production of [4-(cyclopropanecarbonylamino)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
化学反应分析
Types of Reactions:
Oxidation: [4-(cyclopropanecarbonylamino)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols
Reduction: Boronate esters
Substitution: Biaryl compounds
科学研究应用
Chemistry:
Cross-Coupling Reactions: [4-(cyclopropanecarbonylamino)phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Catalysis: It serves as a catalyst in various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Its ability to form stable complexes with biological molecules makes it a potential candidate for developing new therapeutic agents.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and optoelectronic devices.
作用机制
The mechanism of action of [4-(cyclopropanecarbonylamino)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and other biological interactions. The compound’s ability to participate in cross-coupling reactions is facilitated by the palladium-catalyzed transmetalation process, where the boronic acid group transfers its organic substituent to a palladium complex.
相似化合物的比较
Phenylboronic Acid: Lacks the cyclopropanecarbonylamino group, making it less versatile in certain reactions.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of the cyclopropanecarbonylamino group, leading to different reactivity and applications.
Uniqueness:
Functional Group Diversity: The presence of the cyclopropanecarbonylamino group in [4-(cyclopropanecarbonylamino)phenyl]boronic acid provides unique reactivity and interaction capabilities compared to other boronic acids.
Versatility in Reactions: Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it a valuable compound in synthetic chemistry.
属性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC 名称 |
[4-(cyclopropanecarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H2,(H,12,13) |
InChI 键 |
UVEPVVVRJXGARC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)NC(=O)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
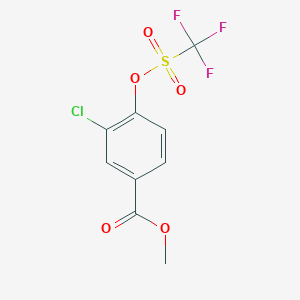

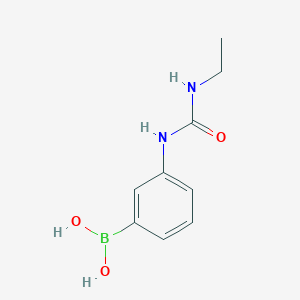
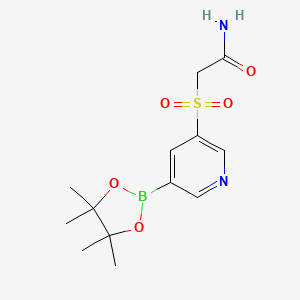
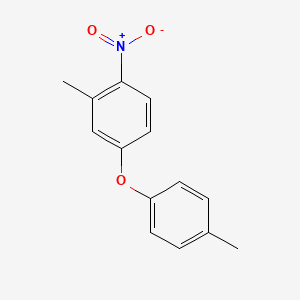
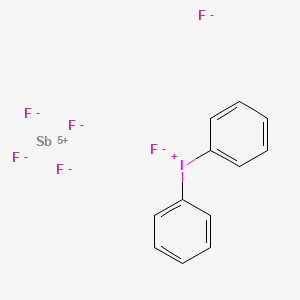
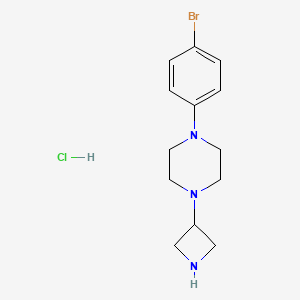
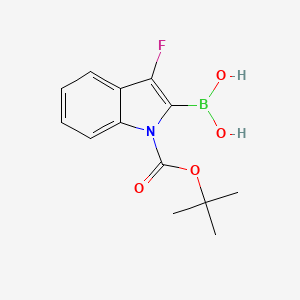


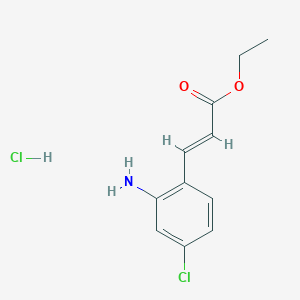
![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
